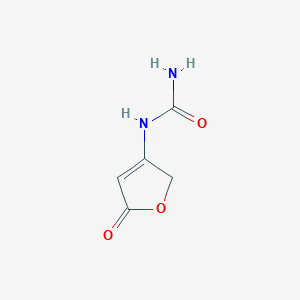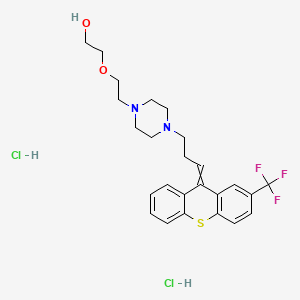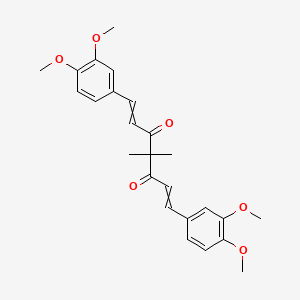
3-Fluoro-5-nitrobenzylazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-nitrobenzylazide is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of a fluorine atom at the 3-position, a nitro group at the 5-position, and an azide group attached to a benzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-nitrobenzylazide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and azidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous-flow reactors can enhance the efficiency and safety of these processes .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-nitrobenzylazide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzyl derivatives.
Cycloaddition: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 3-Fluoro-5-aminobenzylazide.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-5-nitrobenzylazide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of functional materials, such as fluorescent probes and sensors.
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of bioactive molecules.
Biological Research: The compound is used in the study of biological processes and the development of diagnostic tools.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-nitrobenzylazide involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide group can react with nucleophiles, leading to the formation of various substituted products. Additionally, the azide group can participate in cycloaddition reactions, forming triazole derivatives that may interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-5-nitrobenzamide: Similar in structure but with an amide group instead of an azide group.
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene: Contains a pentafluorosulfanyl group instead of a benzylazide moiety.
Uniqueness
3-Fluoro-5-nitrobenzylazide is unique due to the presence of both a nitro group and an azide group on the benzyl moiety.
Propiedades
Fórmula molecular |
C7H5FN4O2 |
|---|---|
Peso molecular |
196.14 g/mol |
Nombre IUPAC |
1-(azidomethyl)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H5FN4O2/c8-6-1-5(4-10-11-9)2-7(3-6)12(13)14/h1-3H,4H2 |
Clave InChI |
SKPFQYRKBWBTOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])F)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)



![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)




